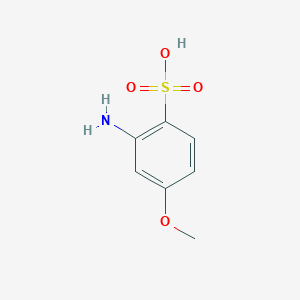

5-Methoxy-2-sulfoaniline

Description

These compounds are critical intermediates in pharmaceuticals, agrochemicals, and dyes due to their electron-withdrawing and directing substituents .

Properties

IUPAC Name |

2-amino-4-methoxybenzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCJBCKISOZMBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-sulfoaniline typically involves the sulfonation of 5-methoxyaniline. The process can be carried out using concentrated sulfuric acid, which introduces the sulfonic acid group into the aromatic ring. The reaction conditions often require controlled temperatures to ensure the selective introduction of the sulfonic acid group without affecting the methoxy group.

Industrial Production Methods: In industrial settings, the production of 5-Methoxy-2-sulfoaniline may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-sulfoaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

5-Methoxy-2-sulfoaniline is utilized in several key areas of research:

Dye Synthesis

5-Methoxy-2-sulfoaniline is primarily recognized for its role as an intermediate in the manufacturing of azo dyes. These dyes are widely used in textile and food industries due to their vibrant colors and stability. The compound's sulfonic acid group enhances water solubility, making it suitable for dyeing processes.

Table 1: Azo Dyes Derived from 5-Methoxy-2-sulfoaniline

| Dye Name | Application | Color |

|---|---|---|

| Reactive Yellow 145 | Textile dyeing | Yellow |

| Acid Red 27 | Food coloring | Red |

| Direct Blue 86 | Paper and textile | Blue |

Pharmaceutical Development

The compound is also investigated for its potential use in drug development. It serves as a precursor for synthesizing various pharmaceutical intermediates, particularly those targeting specific biological pathways.

Case Study: Drug Development

A study published in Journal of Medicinal Chemistry explored the synthesis of novel compounds derived from 5-Methoxy-2-sulfoaniline that exhibited anti-cancer properties. The synthesized derivatives were tested against various cancer cell lines, showing promising results in inhibiting tumor growth (PMC6248884) .

Analytical Chemistry

In analytical chemistry, 5-Methoxy-2-sulfoaniline is employed as a reagent to enhance the sensitivity of assays. Its ability to form stable complexes with metal ions makes it valuable for trace metal analysis.

Table 2: Analytical Applications

| Application | Method Used | Benefits |

|---|---|---|

| Metal Ion Detection | Spectrophotometry | High sensitivity |

| Biological Assays | Fluorescence Assays | Improved detection limits |

Specialty Chemicals

In industrial settings, 5-Methoxy-2-sulfoaniline is used to produce specialty chemicals that require specific functional groups for reactivity. Its sulfonic acid group provides properties that are beneficial for various chemical reactions.

Environmental Applications

Recent studies have explored the use of 5-Methoxy-2-sulfoaniline in advanced oxidation processes (AOPs) for wastewater treatment. The compound can act as a catalyst or reactant in degrading organic pollutants, demonstrating its utility in environmental remediation.

Case Study: Wastewater Treatment

Research conducted on the degradation of organic pollutants using modified ZnO catalysts showed that incorporating 5-Methoxy-2-sulfoaniline significantly enhanced the degradation rates under UV irradiation (Berruti et al., PhD Thesis) .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-sulfoaniline involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 5-Methoxy-2-sulfoaniline with key analogs from the evidence:

Pharmacological Relevance

Physicochemical Properties

- 5-(Ethylsulfonyl)-2-methoxyaniline : Characterized by IR and ¹H NMR (CDCl₃); elemental analysis: C 50.50%, H 6.15%, N 6.75%, S 14.77% .

- Sodium 2-methoxy-4-nitroaniline-5-sulfonate: High solubility in water due to the sulfonate group; stability issues during storage noted .

Key Research Findings

Synthetic Innovation: The 2013 synthesis of 5-(ethylsulfonyl)-2-methoxyaniline addressed a critical gap in medicinal chemistry, enabling scalable production of VEGFR2 inhibitors .

Commercial Limitations: Many sulfonated anilines, including 5-Methoxy-2-sulfoaniline analogs, face discontinuation (e.g., 2-amino-4-(ethylsulfonyl)phenol) or high costs due to complex synthesis .

Structural-Activity Relationships : The position of sulfonyl/sulfonate groups significantly impacts bioactivity. For example, ethylsulfonyl at position 5 enhances kinase inhibition compared to sulfonate groups .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 5-Methoxy-2-sulfoaniline, and what strategies have been developed to address them?

- Answer : The synthesis of 5-Methoxy-2-sulfoaniline derivatives (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) is complicated by the need for precise regioselectivity and competing reaction pathways. For example, sulfonation and methoxylation steps require controlled conditions to avoid byproducts like dinitro derivatives. A four-step methodology (N-acetylation, O-methylation, nitration, and catalytic hydrogenation) starting from 4-methoxybenzene-1-sulfonyl chloride achieves 58.5% overall yield. Key steps include:

- Step 1 : Sulfite reduction (99% yield).

- Step 2 : Methoxylation with ethyl iodide (90% yield).

- Step 3 : Nitration under concentrated HNO₃ (73% yield; alternative conditions produce 54% dinitro byproduct).

- Step 4 : Hydrogenation with Pd/C (90% yield) .

- Challenge Mitigation : Optimizing nitration temperature (100°C vs. 60°C) minimizes dinitro formation .

Q. How can researchers verify the purity and structural integrity of 5-Methoxy-2-sulfoaniline post-synthesis?

- Answer : Cross-referencing spectral data from multiple databases (e.g., SciFinder, Reaxys) is critical due to limited published spectra. For example:

- 1H NMR (CDCl₃) : Peaks at δ 3.8 ppm (methoxy) and δ 6.7–7.2 ppm (aromatic protons) confirm substitution patterns.

- IR Spectroscopy : Sulfonyl (S=O) stretches at 1150–1300 cm⁻¹ and NH₂ bends at 1600 cm⁻¹ validate functional groups .

- Purity Assessment : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, UV detection) resolve impurities from competing sulfonation pathways .

Advanced Research Questions

Q. How do competing reaction pathways during sulfonation and methoxylation affect yield, and how can they be controlled?

- Answer : Competing sulfonic acid dimerization and over-nitration are major yield-limiting factors. For example:

- Dimerization : Occurs during sulfite reduction if pH > 7. Mitigated by using THF/H₂O (10:1) at 0°C to stabilize intermediates .

- Over-Nitration : High HNO₃ concentration at 60°C favors dinitro byproducts. Switching to 100°C with pure HNO₃ reduces side reactions (73% vs. 54% yield) .

- Table : Reaction Optimization

| Step | Condition | Yield | Byproduct |

|---|---|---|---|

| Nitration | 100°C, conc. HNO₃ | 73% | Mono-nitro |

| Nitration | 60°C, HNO₃/H₂SO₄ | 54% | Dinitro |

Q. What methodologies resolve contradictions in reported spectral data for 5-Methoxy-2-sulfoaniline derivatives?

- Answer : Discrepancies arise from incomplete spectral assignments in literature (e.g., IR and NMR data only available in proprietary databases like SciFinder). Strategies include:

- 2D NMR (HSQC, HMBC) : Maps coupling between sulfonyl protons and aromatic carbons to confirm regiochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Distinguishes isobaric impurities (e.g., methoxy vs. ethoxy derivatives).

- Comparative Analysis : Benchmarking against structurally validated analogs (e.g., 2-Methoxy-5-sulfamoylbenzoic acid) .

Q. How can alternative precursors be utilized when traditional starting materials are unavailable?

- Answer : Commercial discontinuation of precursors (e.g., 2-amino-4-(ethylsulfonyl)phenol) necessitates novel routes. For example:

- Route 1 : Start with 4-methoxybenzene-1-sulfonyl chloride (commercially available) and perform sequential sulfite reduction, alkylation, and nitration .

- Route 2 : Use 3-amino-4-hydroxybenzenesulfonic acid (unstable under nitration) with protective group strategies (e.g., acetylation) to stabilize intermediates .

Q. What strategies enable functional group modification while preserving the core structure for pharmacological studies?

- Answer : The methoxy and sulfonyl groups are critical for VEGFR2 binding. To modify derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.